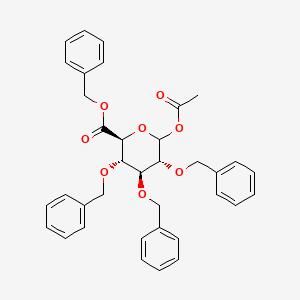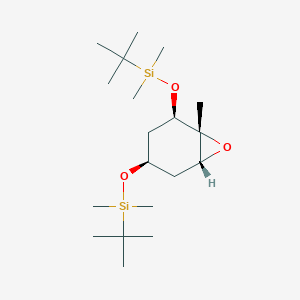
(1R,2S,4R,6R)-2,4-Bis(tert-butyldimethylsilyloxy)-1-methyl-cyclohexane 1,2-Epoxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2S,4R,6R)-2,4-Bis(tert-butyldimethylsilyloxy)-1-methyl-cyclohexane 1,2-Epoxide is a complex organic compound characterized by its cyclohexane ring structure with multiple substituents. This compound is notable for its stereochemistry, which plays a crucial role in its chemical behavior and applications. The presence of tert-butyldimethylsilyloxy groups and an epoxide ring makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and fine chemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,4R,6R)-2,4-Bis(tert-butyldimethylsilyloxy)-1-methyl-cyclohexane 1,2-Epoxide typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of the cyclohexane ring, which is functionalized with methyl and hydroxyl groups.
Protection of Hydroxyl Groups: The hydroxyl groups are protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole, forming tert-butyldimethylsilyloxy groups.
Epoxidation: The protected cyclohexane derivative is then subjected to epoxidation using a peracid, such as m-chloroperbenzoic acid (m-CPBA), to introduce the epoxide ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.
化学反应分析
Types of Reactions
(1R,2S,4R,6R)-2,4-Bis(tert-butyldimethylsilyloxy)-1-methyl-cyclohexane 1,2-Epoxide can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Reduction: The epoxide can be reduced to form alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: OsO4, KMnO4
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, and alcohols
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted cyclohexane derivatives, depending on the specific reagents and conditions used.
科学研究应用
Chemistry
In chemistry, (1R,2S,4R,6R)-2,4-Bis(tert-butyldimethylsilyloxy)-1-methyl-cyclohexane 1,2-Epoxide is used as an intermediate in the synthesis of complex molecules. Its stereochemistry and functional groups make it a versatile building block for constructing chiral compounds.
Biology and Medicine
In biological and medical research, this compound is explored for its potential in drug development. The epoxide ring is a reactive site that can interact with biological molecules, making it useful in the design of enzyme inhibitors and other bioactive compounds.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and specialty chemicals.
作用机制
The mechanism of action of (1R,2S,4R,6R)-2,4-Bis(tert-butyldimethylsilyloxy)-1-methyl-cyclohexane 1,2-Epoxide involves its interaction with nucleophiles. The epoxide ring is highly strained and electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and biological interactions.
Molecular Targets and Pathways
In biological systems, the compound can target enzymes and proteins with nucleophilic active sites. The interaction with these targets can lead to the inhibition of enzyme activity or the modification of protein function, which is valuable in drug design and development.
相似化合物的比较
Similar Compounds
(1R,2S,4R,6R)-2,4-Bis(tert-butyldimethylsilyloxy)-1-methyl-cyclohexane: Lacks the epoxide ring, making it less reactive.
(1R,2S,4R,6R)-2,4-Bis(trimethylsilyloxy)-1-methyl-cyclohexane 1,2-Epoxide: Similar structure but with different silyl protecting groups, affecting its reactivity and stability.
(1R,2S,4R,6R)-2,4-Dihydroxy-1-methyl-cyclohexane 1,2-Epoxide: Lacks the silyl protecting groups, making it more prone to side reactions.
Uniqueness
The presence of tert-butyldimethylsilyloxy groups in (1R,2S,4R,6R)-2,4-Bis(tert-butyldimethylsilyloxy)-1-methyl-cyclohexane 1,2-Epoxide provides enhanced stability and selectivity in reactions. This makes it a unique and valuable compound in synthetic chemistry and various research applications.
属性
IUPAC Name |
tert-butyl-[[(1R,2R,4R,6R)-4-[tert-butyl(dimethyl)silyl]oxy-1-methyl-7-oxabicyclo[4.1.0]heptan-2-yl]oxy]-dimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H40O3Si2/c1-17(2,3)23(8,9)21-14-12-15-19(7,20-15)16(13-14)22-24(10,11)18(4,5)6/h14-16H,12-13H2,1-11H3/t14-,15-,16-,19-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQALZHZPLDGLJR-YKTARERQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(O1)CC(CC2O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12[C@H](O1)C[C@H](C[C@H]2O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H40O3Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747164 |
Source


|
| Record name | {[(1R,2R,4R,6R)-1-Methyl-7-oxabicyclo[4.1.0]heptane-2,4-diyl]bis(oxy)}bis[tert-butyl(dimethyl)silane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121289-20-1 |
Source


|
| Record name | {[(1R,2R,4R,6R)-1-Methyl-7-oxabicyclo[4.1.0]heptane-2,4-diyl]bis(oxy)}bis[tert-butyl(dimethyl)silane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

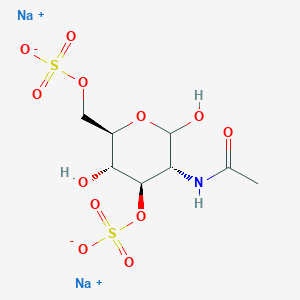

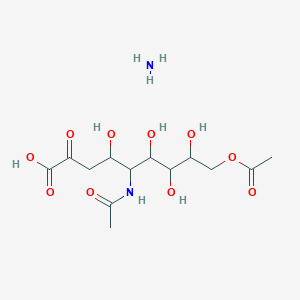
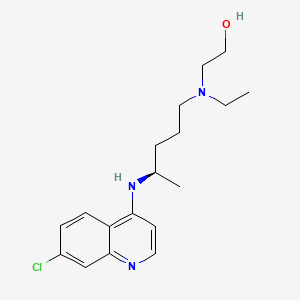
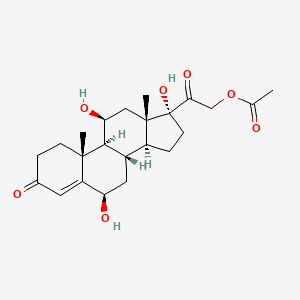
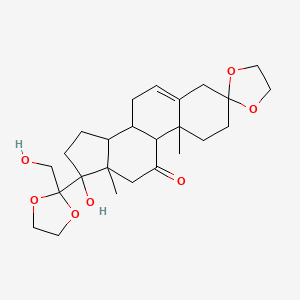
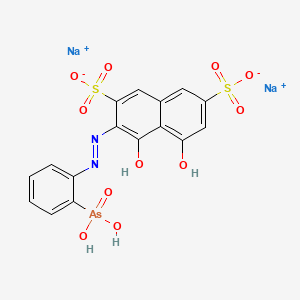
![(Z)-but-2-enedioic acid;10-[3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]-N,N-dimethylphenothiazine-2-sulfonamide](/img/structure/B1147332.png)

![5,6-dimethyl-2-[4-[3-(1-piperidinomethyl)phenoxy]-(Z)-2-butenylamino]-4(1H)-pyrimidone dihydrochloride](/img/structure/B1147334.png)
